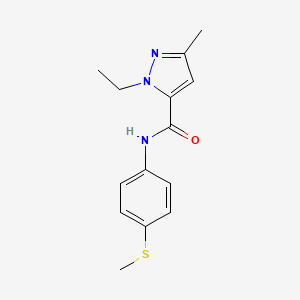

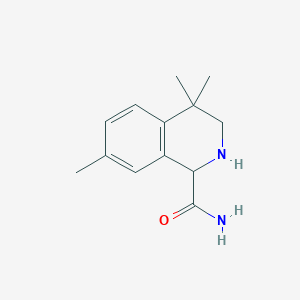

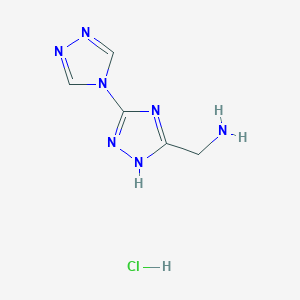

1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various pyrazole derivatives, their synthesis, structural characterization, and potential applications, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, as seen in the preparation of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, which are synthesized via acylation and alkylation reactions . Another method described is the 3+2 annulation method, which is used to synthesize substituted pyrazoles directly . Additionally, heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates has been employed to prepare N-substituted pyrazole carboxamide derivatives . These methods highlight the versatility of synthetic approaches for creating pyrazole-based compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For instance, the structure of a novel pyrazole derivative was confirmed, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Similarly, the crystal structure of another pyrazole derivative was determined, belonging to the monoclinic space group with specific cell parameters . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including cyclocondensation, diazotization, and coupling reactions . The reactivity of these compounds is influenced by their molecular structure, with certain functional groups facilitating specific types of reactions. For example, the presence of amino groups can lead to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles upon reaction with appropriate reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using a range of spectroscopic and analytical techniques. NMR, mass spectra, FT-IR, UV–Visible, and thermo-gravimetric analysis are commonly used to characterize these compounds . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare the electronic structure and properties of the molecules . These analyses provide valuable information on the stability, electronic transitions, and intermolecular interactions of pyrazole derivatives.

科学的研究の応用

Synthesis and Biological Evaluation

Cytotoxicity Assessment : Research has synthesized and characterized derivatives of 1H-pyrazole carboxamides, examining their cytotoxic activity against specific cell lines. For instance, derivatives like 5-amino-N-aryl-1H-pyrazoles have been evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives have been synthesized, with some showing significant anticancer and anti-inflammatory activities. This suggests the chemical's potential in developing new therapeutic agents targeting specific cancer types and inflammation (Rahmouni et al., 2016).

Nematocidal and Fungicidal Activities : Studies have also explored the fungicidal and nematocidal activities of pyrazole carboxamide derivatives, with some compounds exhibiting significant activity against M. incognita, highlighting their potential in agricultural applications (Zhao et al., 2017).

Materials Science and Corrosion Inhibition

Corrosion Inhibition for Mild Steel : Pyranpyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. Such studies show the compound's derivatives offering high efficiency in corrosion protection, which is crucial for extending the lifespan of metal-based structures and components (Dohare et al., 2017).

Coordination Polymers for Luminescence : The synthesis of coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has shown the structural diversity and luminescence properties of these materials. These findings open the door for the compound's derivatives to be used in luminescence-based applications and materials science (Cheng et al., 2017).

特性

IUPAC Name |

2-ethyl-5-methyl-N-(4-methylsulfanylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-17-13(9-10(2)16-17)14(18)15-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLWKSBWYODOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)